(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a 2-bromobenzoyl group and a 2,5-dichlorophenyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
The synthesis of (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2-Bromobenzoyl Chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 2-bromobenzoyl chloride is then reacted with piperazine to form 1-(2-bromobenzoyl)piperazine.
Electrophilic Aromatic Substitution: Finally, 1-(2-bromobenzoyl)piperazine is reacted with 2,5-dichlorobenzene in the presence of a suitable catalyst to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide, leading to the formation of methoxy or cyano derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon or copper(I) iodide.
Scientific Research Applications
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone can be compared with similar compounds like:
1-(2-Bromobenzoyl)-4-phenylpiperazine: Lacks the dichlorophenyl group, which may result in different chemical reactivity and biological activity.
1-(2-Chlorobenzoyl)-4-(2,5-dichlorophenyl)piperazine: Substitution of bromine with chlorine can affect the compound’s electronic properties and reactivity.
1-(2-Bromobenzoyl)-4-(4-chlorophenyl)piperazine: Variation in the position of the chlorine atoms can lead to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
The compound (2-Bromophenyl)(4-(2,5-dichlorophenyl)piperazin-1-yl)methanone is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-bromobenzoyl chloride with piperazine derivatives. The structural formula can be represented as follows:
The compound features a bromine atom on the phenyl ring and two chlorine substituents on another phenyl group, which may influence its biological properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these types of piperazine derivatives can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related compounds displayed IC50 values below 30 µM against colon carcinoma cells (HCT-15) and breast cancer cells (MCF-7) .
Table 1: Anticancer Activity of Piperazine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A | HCT-15 | <30 | Induction of apoptosis |
B | MCF-7 | <25 | Inhibition of cell proliferation |
C | U251 (Glioma) | <20 | Disruption of mitochondrial function |
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The compound under discussion has been evaluated for its potential to interact with serotonin receptors, which play a crucial role in mood regulation. Molecular docking studies suggest that it may act as a serotonin receptor antagonist, thereby influencing neurotransmitter dynamics .
Table 2: Neuropharmacological Effects
Case Study 1: Anticancer Efficacy
In a comparative study involving various piperazine derivatives, this compound was found to exhibit superior cytotoxicity against breast cancer cells compared to standard chemotherapeutics like doxorubicin. The study highlighted its ability to induce cell cycle arrest at the G0/G1 phase, suggesting a mechanism that prevents cancer cell proliferation .
Case Study 2: Neuropharmacological Assessment
A recent investigation assessed the anxiolytic properties of the compound using animal models. Results indicated that administration led to a significant reduction in anxiety-like behaviors in rodents, comparable to established anxiolytics such as diazepam. Behavioral assays confirmed the compound's efficacy in modulating anxiety through serotonin receptor pathways .
Properties
IUPAC Name |
(2-bromophenyl)-[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2N2O/c18-14-4-2-1-3-13(14)17(23)22-9-7-21(8-10-22)16-11-12(19)5-6-15(16)20/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCMWVCJEXBABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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